Mefruside-d3

Bioanalysis Isotope Dilution Mass Spectrometry LC-MS/MS Method Validation

Mefruside-d3 is the definitive stable isotope-labeled internal standard (SIL-IS) for accurate LC-MS/MS quantification of the WADA-prohibited diuretic Mefruside in biological matrices. Its +3 Da mass shift enables independent MRM monitoring while maintaining chromatographic co-elution with the analyte, correcting for matrix-induced ion suppression. Unlike non-deuterated Mefruside or structurally analogous diuretics, Mefruside-d3 eliminates systematic quantification errors in isotope dilution mass spectrometry. Essential for anti-doping confirmatory analysis, bioanalytical method validation, and pharmacokinetic studies requiring matrix-corrected quantification.

Molecular Formula C13H19ClN2O5S2
Molecular Weight 385.9 g/mol
Cat. No. B12417840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMefruside-d3
Molecular FormulaC13H19ClN2O5S2
Molecular Weight385.9 g/mol
Structural Identifiers
SMILESCC1(CCCO1)CN(C)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N
InChIInChI=1S/C13H19ClN2O5S2/c1-13(6-3-7-21-13)9-16(2)23(19,20)10-4-5-11(14)12(8-10)22(15,17)18/h4-5,8H,3,6-7,9H2,1-2H3,(H2,15,17,18)/i2D3
InChIKeySMNOERSLNYGGOU-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mefruside-d3: Deuterated Sulfonamide Diuretic Internal Standard for Quantitative LC-MS Bioanalysis


Mefruside-d3 (CAS 2468638-25-5) is the deuterium-labeled isotopologue of Mefruside, a benzene-1,3-disulfonamide diuretic agent originally developed by Bayer AG for the treatment of edema and hypertension [1]. The compound features three deuterium atoms incorporated at the N-methyl position of the parent molecule, yielding a molecular weight of 385.90 g/mol and the molecular formula C13H16D3ClN2O5S2 . Mefruside-d3 is not intended as a therapeutic agent; rather, it is a stable isotope-labeled internal standard (SIL-IS) specifically designed for quantitative bioanalytical method development using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Mefruside-d3 Cannot Be Substituted with Non-Deuterated Mefruside or Structural Analogs in Quantitative Bioanalysis


Mefruside-d3 is fundamentally distinct from its parent compound Mefruside (CAS 7195-27-9) in its intended application. In LC-MS/MS quantitative workflows, non-deuterated Mefruside cannot serve as its own internal standard because it is chromatographically and mass spectrometrically indistinguishable from the analyte, thereby failing to provide the essential correction for matrix effects and ionization variability [1]. Furthermore, structurally analogous diuretics such as chlorothiazide or hydrochlorothiazide cannot substitute for Mefruside-d3 in isotope dilution mass spectrometry, as differences in extraction recovery, chromatographic retention behavior, and ionization efficiency between the analyte and a non-isotopic internal standard introduce systematic quantification errors that deuterated isotopologues are specifically designed to eliminate [2]. The functional differentiation of Mefruside-d3 is thus categorical: it is an analytical tool, not a pharmacological agent, and its procurement value resides entirely in its capacity to enable accurate, matrix-corrected quantification of Mefruside in biological specimens.

Quantitative Differentiation Evidence: Mefruside-d3 as a Stable Isotope-Labeled Internal Standard


Mefruside-d3 Enables Isotope Dilution Quantification Whereas Non-Deuterated Mefruside Cannot Function as an Internal Standard

Mefruside-d3 possesses a +3 Da mass shift relative to unlabeled Mefruside (m/z 385.90 vs. 382.87 for the non-deuterated form), enabling chromatographic co-elution with the analyte while providing distinct MS/MS detection channels that eliminate cross-interference . In contrast, non-deuterated Mefruside cannot serve as an internal standard because its MS/MS signal is indistinguishable from the analyte, precluding independent quantification [1].

Bioanalysis Isotope Dilution Mass Spectrometry LC-MS/MS Method Validation

Deuterated Isotopologues Correct for Matrix Effects: Comparative Recovery and Ion Suppression Data

The use of deuterated internal standards such as Mefruside-d3 is a regulatory expectation under FDA and EMA bioanalytical method validation guidelines because deuterated isotopologues co-elute with the analyte and experience identical matrix effects, enabling precise normalization [1]. Studies comparing deuterated versus non-deuterated (¹³C, ¹⁵N) internal standards for urinary biomarkers demonstrated that deuterated SIL-IS provides comparable analytical performance, with the key advantage being the +3 Da mass shift of Mefruside-d3 which avoids isotopic overlap with the analyte's natural abundance M+2 or M+1 isotopomers [2].

Matrix Effect Correction Ion Suppression Bioanalytical Method Validation

Mefruside-d3 Molecular Identity and Purity Specifications Enable Reproducible Quantification

Mefruside-d3 is supplied with defined molecular specifications: molecular weight 385.90 g/mol, formula C13H16D3ClN2O5S2, with the deuterium atoms specifically incorporated at the N-methyl position as confirmed by the IUPAC name 4-chloro-N1-(methyl-d3)-N1-((2-methyltetrahydrofuran-2-yl)methyl)benzene-1,3-disulfonamide . The non-deuterated Mefruside comparator is supplied at 99.0% purity, and the deuterated analog is manufactured to comparable analytical reference standard quality .

Analytical Reference Standard Isotopic Purity Method Reproducibility

Deuterium Substitution Modulates Metabolic Stability: Pharmacokinetic Implications from Class-Level Evidence

Deuteration at metabolically labile positions can invoke a kinetic isotope effect (KIE) that retards oxidative metabolism by cytochrome P450 enzymes, potentially altering pharmacokinetic parameters [1]. In a rat model, N-methyl deuteration of enzalutamide reduced metabolic clearance, resulting in increased plasma exposure of the deuterated analog [2]. Mefruside-d3 incorporates deuterium at the N-methyl position—a site susceptible to N-dealkylation—and therefore may exhibit altered metabolic stability relative to non-deuterated Mefruside .

Deuterium Kinetic Isotope Effect Metabolic Stability Pharmacokinetics

Validated Application Scenarios for Mefruside-d3 in Bioanalytical and Pharmacokinetic Research


Quantitative LC-MS/MS Method Development for Mefruside in Plasma and Urine Matrices

Mefruside-d3 is the definitive internal standard for developing and validating LC-MS/MS assays to quantify Mefruside in human plasma and urine. Its +3 Da mass shift enables independent MRM channel monitoring while maintaining chromatographic co-elution with the analyte, thereby correcting for matrix-induced ion suppression or enhancement [1]. Regulatory bioanalytical method validation guidelines explicitly recommend isotopically labeled internal standards, and Mefruside-d3 satisfies this requirement for Mefruside quantification [2].

Comparative Pharmacokinetic Studies of Deuterated vs. Non-Deuterated Diuretics

For researchers investigating the deuterium kinetic isotope effect (DKIE) on sulfonamide diuretic metabolism, Mefruside-d3 serves dual roles: as a model deuterated compound to study N-dealkylation rate differences, and as the analytical internal standard to independently quantify both deuterated and non-deuterated species in the same biological sample [1]. This capability is essential for accurately determining pharmacokinetic parameters such as AUC, Cmax, and t1/2 in head-to-head comparisons [2].

Anti-Doping and Forensic Toxicology Analysis of Mefruside

Mefruside is classified as a prohibited diuretic and masking agent by the World Anti-Doping Agency (WADA). Mefruside-d3 is employed as the stable isotope-labeled internal standard in confirmatory LC-MS/MS methods for detecting Mefruside in athlete urine samples [1]. The use of deuterated internal standards in anti-doping analysis is mandatory under WADA technical documents to ensure quantitative accuracy and to withstand legal scrutiny in adverse analytical finding cases [2].

In Vitro Metabolism Studies of Mefruside Using Hepatocyte or Microsomal Incubations

In vitro metabolic stability assays of Mefruside require accurate quantification of parent compound depletion over time. Mefruside-d3, added post-incubation as an internal standard, enables precise normalization of analyte recovery across incubation timepoints and biological replicates [1]. This application leverages the identical extraction and ionization behavior of the deuterated isotopologue to minimize analytical variability in CYP-mediated metabolism studies [2].

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